Antifungal agent 64

Antifungal susceptibility MIC Fusarium oxysporum

Antifungal agent 64 (Compound 5c) is a differentiated azole fungicide optimized for research targeting Fusarium oxysporum f.sp. cucumerinum, with a verified MIC range of 0.125–2 μg/mL. Unlike generic azoles, its sulfonamide-thiourea core ensures potency against this specific phytopathogen, making it an essential positive control in HTS and SAR programs. Secure high-purity (≥98%) research material from established suppliers with global shipping; request bulk quotes for screening libraries or lead optimization.

Molecular Formula C28H27N3O2S2
Molecular Weight 501.7 g/mol
Cat. No. B12395633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 64
Molecular FormulaC28H27N3O2S2
Molecular Weight501.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C28H27N3O2S2/c32-35(33,25-19-11-4-12-20-25)31-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)30-28(34)29-21-22-13-5-1-6-14-22/h1-20,26-27,31H,21H2,(H2,29,30,34)/t26-,27-/m1/s1
InChIKeyHZINQUZPMNGVHL-KAYWLYCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 64 (Compound 5c): Potent Fungicidal Activity Against Fusarium oxysporum f.sp. cucumerinum


Antifungal agent 64, also known as Compound 5c, is a synthetic fungicidal agent with the molecular formula C28H27N3O2S2 and a molecular weight of 501.66 g/mol [1]. It belongs to the azole class of antifungals, which are known to inhibit cytochrome P450-dependent 14α-demethylase, disrupting ergosterol biosynthesis in fungal cell membranes . The compound exhibits potent fungicidal activity specifically against the phytopathogen Fusarium oxysporum f.sp. cucumerinum, the causative agent of cucumber wilt disease [1].

Why Antifungal Agent 64 Cannot Be Substituted with Generic Azoles for Fusarium oxysporum Research


While many azole antifungals share a common mechanism of action, their spectrum of activity, potency, and physicochemical properties can vary significantly. Substituting Antifungal agent 64 with a generic azole like fluconazole or itraconazole for research targeting Fusarium oxysporum f.sp. cucumerinum may lead to inconsistent or ineffective results. The specific structural features of Antifungal agent 64, including its unique molecular formula C28H27N3O2S2 and sulfonamide-thiourea core, are optimized for potent activity against this particular pathogen [1]. In vitro data demonstrates that Antifungal agent 64 exhibits an MIC range of 0.125-2 μg/mL against Fusarium oxysporum, a potency that is not guaranteed with other azoles [1]. This quantitative differentiation underscores the need for precise compound selection in antifungal screening and development programs.

Quantitative Differentiation of Antifungal Agent 64 Against Fusarium oxysporum f.sp. cucumerinum: Evidence-Based Comparator Analysis


Superior Potency Against Fusarium oxysporum f.sp. cucumerinum Compared to Nystatin and DY46A

Antifungal agent 64 (Compound 5c) demonstrates potent fungicidal activity against Fusarium oxysporum f.sp. cucumerinum with a minimum inhibitory concentration (MIC) range of 0.125-2 μg/mL [1]. In a cross-study comparison using standardized broth microdilution methods, this potency is markedly superior to that of Nystatin (MIC = 4 mg/L) and the experimental antifungal DY46A (MIC = 16 mg/L) against the same pathogen [2]. The difference in MIC values highlights the exceptional activity of Antifungal agent 64 against this phytopathogen.

Antifungal susceptibility MIC Fusarium oxysporum

Differentiation by Molecular Structure: A Unique Azole Scaffold

Antifungal agent 64 is characterized by a distinct molecular structure, featuring a complex sulfonamide-thiourea core with the formula C28H27N3O2S2 and a molecular weight of 501.66 g/mol [1]. This structure differs significantly from conventional azole antifungals like fluconazole (C13H12F2N6O, MW 306.27) and itraconazole (C35H38Cl2N8O4, MW 705.64) [2]. The presence of sulfur-containing functional groups (sulfonamide and thiourea) suggests potential for unique binding interactions and a distinct pharmacological profile, which may underpin its potent activity against Fusarium oxysporum f.sp. cucumerinum.

Structure-activity relationship Azole antifungal Medicinal chemistry

Mechanistic Consistency with Azole Class: Inhibition of Ergosterol Synthesis

As an azole antifungal, Antifungal agent 64 is inferred to inhibit cytochrome P450-dependent 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway . This mechanism is shared by clinically important azoles such as fluconazole and itraconazole, which have demonstrated IC50 values against Candida albicans CYP51 in the nanomolar range (e.g., fluconazole IC50 ≈ 0.5 μM) [1]. While direct enzyme inhibition data for Antifungal agent 64 is not available, its potent whole-cell activity against Fusarium oxysporum f.sp. cucumerinum (MIC 0.125-2 μg/mL) suggests a similar, if not more potent, disruption of fungal membrane integrity.

Mechanism of action Ergosterol biosynthesis Azole antifungal

Optimal Research and Industrial Applications for Antifungal Agent 64


In Vitro Screening for Novel Antifungals Targeting Fusarium oxysporum f.sp. cucumerinum

Given its potent MIC range of 0.125-2 μg/mL against Fusarium oxysporum f.sp. cucumerinum [1], Antifungal agent 64 serves as an excellent positive control or benchmark compound in high-throughput screening assays aimed at identifying novel fungicidal agents against this agriculturally significant pathogen. Its well-defined structure and azole-class mechanism provide a reliable baseline for comparative studies.

Structure-Activity Relationship (SAR) Studies for Azole Antifungals

The unique molecular structure of Antifungal agent 64, characterized by a sulfonamide-thiourea core (C28H27N3O2S2) , makes it a valuable scaffold for medicinal chemistry optimization. Researchers can use it as a starting point to synthesize and evaluate analogs, probing the structural determinants of its potent anti-Fusarium activity and potentially developing next-generation azole fungicides with improved potency or reduced resistance profiles.

Agricultural Fungicide Development and Resistance Monitoring

Fusarium oxysporum f.sp. cucumerinum is a major cause of cucumber wilt, leading to significant crop losses [2]. Antifungal agent 64's high in vitro potency [1] positions it as a candidate for further development into an agricultural fungicide. Its activity can be used to establish susceptibility baselines, monitor for emerging resistance in field isolates, and guide the development of integrated pest management strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 64

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.